![molecular formula C10H10F2O2S B6296129 Ethyl 2,3-difluoro-4-(methylthio)benzoate CAS No. 2116940-92-0](/img/structure/B6296129.png)
Ethyl 2,3-difluoro-4-(methylthio)benzoate
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Overview
Description
Ethyl 2,3-difluoro-4-(methylthio)benzoate is a chemical compound with the molecular formula C10H10F2O2S and a molecular weight of 232.25 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2,3-difluoro-4-(methylthio)benzoate is1S/C10H10F2O2S/c1-3-14-10(13)6-4-5-7(15-2)9(12)8(6)11/h4-5H,3H2,1-2H3
. This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
Ethyl 2,3-difluoro-4-(methylthio)benzoate is a solid at room temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .Scientific Research Applications
Difluoromethylation Processes
This compound can be used in difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Minisci-type Radical Chemistry
“Ethyl 2,3-difluoro-4-(methylthio)benzoate” can also be used in Minisci-type radical chemistry . This strategy is best applied to heteroaromatics and involves the difluoromethylation of C (sp2)–H bonds .
Construction of C (sp3)–CF2H Bonds
This compound can be used in the construction of C (sp3)–CF2H bonds . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed for this purpose .
Site-selective Installation of CF2H onto Large Biomolecules
An exciting application of “Ethyl 2,3-difluoro-4-(methylthio)benzoate” is the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Formation of X–CF2H Bonds
The compound can be used in the formation of X–CF2H bonds , where X is oxygen, nitrogen, or sulfur . This is conventionally achieved upon reaction with ClCF2H .
Pharmaceutical Relevance
The advances in the aforementioned applications have streamlined access to molecules of pharmaceutical relevance . This has generated interest for process chemistry .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
ethyl 2,3-difluoro-4-methylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2S/c1-3-14-10(13)6-4-5-7(15-2)9(12)8(6)11/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWGMLYHVFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)SC)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-difluoro-4-(methylthio)benzoate |
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